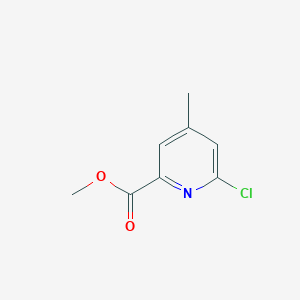

Methyl 6-chloro-4-methylpicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-4-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)10-7(9)4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVVRJLGYCOGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-chloro-4-methylpicolinate for Advanced Research Applications

Executive Summary: This document provides a comprehensive technical overview of Methyl 6-chloro-4-methylpicolinate, a key heterocyclic building block. Primarily geared towards professionals in drug discovery and chemical synthesis, this guide delves into its core chemical properties, reactivity profile, and significant applications, most notably its emerging role as a component in protein degradation technologies. We will explore its synthesis, analytical characterization, and essential safety protocols, offering a field-proven perspective on its utility and handling.

Core Chemical Identity and Properties

This compound is a substituted pyridine derivative, a class of compounds of immense importance in medicinal and agricultural chemistry.[1][2] Its specific arrangement of chloro, methyl, and methyl ester functional groups on the picolinate scaffold makes it a versatile and reactive intermediate for further chemical elaboration.

Nomenclature and Key Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 6-chloro-4-methylpyridine-2-carboxylate | Sigma-Aldrich |

| Synonyms | Methyl 6-chloro-4-methyl-2-pyridinecarboxylate | [3] |

| CAS Number | 1186605-87-7 | [3][4][5] |

| Molecular Formula | C₈H₈ClNO₂ | [3][4][5] |

| InChI Key | RSVVRJLGYCOGDB-UHFFFAOYSA-N |

Physicochemical Characteristics

The physical properties of a compound dictate its handling, storage, and reaction conditions. This compound is typically supplied as a solid with high purity, suitable for sensitive synthetic applications.[4]

| Property | Value | Source(s) |

| Molecular Weight | 185.61 g/mol | [4][5] |

| Physical Form | Solid | |

| Typical Purity | ≥98% | [4] |

| Storage Conditions | Inert atmosphere, room temperature |

Synthesis and Reactivity Profile

Understanding the synthesis and inherent reactivity of this compound is fundamental to its effective use. The electronic properties of the pyridine ring, influenced by its substituents, govern the compound's behavior in chemical transformations.

Postulated Synthetic Workflow

While specific, proprietary synthesis routes may vary, a logical and common pathway involves the oxidation of a readily available precursor followed by esterification. The synthesis of the parent acid, 6-chloro-4-methylpyridine-2-carboxylic acid, can be achieved through the oxidation of 2-chloro-4,6-dimethylpyridine.[1] The subsequent esterification with methanol yields the final product. This multi-step approach is a standard strategy for producing functionalized picolinic acids and their esters.[1][6]

References

"Methyl 6-chloro-4-methylpicolinate" molecular weight and formula

An In-depth Technical Guide to Methyl 6-chloro-4-methylpicolinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a crucial heterocyclic building block. As a Senior Application Scientist, the following sections synthesize its core physicochemical properties, a robust synthesis protocol, and its significant applications, particularly in the burgeoning field of targeted protein degradation. The information is structured to provide not just data, but actionable insights into its use in a research and development setting.

Core Physicochemical Properties and Identifiers

This compound is a substituted pyridine derivative utilized as a versatile intermediate in organic synthesis.[1] Its precise molecular structure offers multiple reaction sites, making it a valuable component for constructing more complex molecules.[2] The fundamental properties of this compound are summarized below.

| Property | Data | Source(s) |

| Molecular Formula | C₈H₈ClNO₂ | [3][4][5] |

| Molecular Weight | 185.61 g/mol | [1][3][5] |

| CAS Number | 1186605-87-7 | [3][4] |

| IUPAC Name | methyl 6-chloro-4-methylpyridine-2-carboxylate | |

| Synonyms | This compound | [4] |

| Appearance | Solid, Off-white amorphous powder | [1] |

| Typical Purity | ≥98% | [1][3] |

Synthesis and Analytical Validation

The synthesis of this compound typically proceeds via the esterification of its corresponding carboxylic acid precursor, 6-chloro-4-methylpyridine-2-carboxylic acid. This transformation is a cornerstone of synthetic organic chemistry, valued for its high efficiency and reliability.

Rationale for Synthetic Approach

The chosen method, esterification via an acyl chloride intermediate, is a classic and robust strategy. It is favored in a professional setting for several reasons:

-

Activation: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol.

-

High Yield: This two-step process generally provides high yields, minimizing material loss.

-

Irreversibility: The reaction is effectively irreversible, driving the equilibrium towards the product.

The workflow ensures a high-purity final product, which is critical for subsequent applications in multi-step pharmaceutical syntheses.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Esterification

The following protocol is a representative procedure adapted from analogous transformations for chloropicolinates.[6]

Materials:

-

6-chloro-4-methylpyridine-2-carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: To a suspension of 6-chloro-4-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic drop of DMF. Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Vigorous gas evolution will be observed.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1.5-2 hours or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

-

Esterification: Dissolve the crude acyl chloride in anhydrous methanol and stir at room temperature for 30-60 minutes.

-

Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The resulting solid can be purified by trituration with a suitable solvent system (e.g., 5% EtOAc/hexane) or by column chromatography to afford the final product.[6]

Analytical Characterization for Quality Assurance

To ensure the identity and purity of the synthesized material, a panel of standard analytical techniques is employed. This self-validating system is crucial for reproducible downstream results.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aromatic methyl group, and distinct signals for the two protons on the pyridine ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. A key diagnostic feature is the characteristic M/M+2 isotopic pattern (approximately 3:1 ratio) due to the presence of a chlorine atom.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, with typical specifications being ≥98%.[1]

Applications in Drug Discovery and Organic Synthesis

This compound is not an end-product but a high-value intermediate. Its utility stems from the reactive sites on its heterocyclic core.

Key Intermediate for Targeted Protein Degradation

A primary application of this molecule is as a Protein Degrader Building Block .[3] It serves as a precursor for constructing components of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

The picolinate scaffold is a common feature in ligands that bind to E3 ubiquitin ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). By modifying the functional groups on the this compound core, researchers can synthesize complex ligands that form one end of a PROTAC molecule.

Caption: The general architecture of a PROTAC, a key area of application.

Versatile Precursor for Heterocyclic Compounds

Beyond protein degradation, this compound is a versatile starting material for a wide range of pharmaceuticals and agrochemicals.[1] The chlorine atom at the 6-position is a particularly useful functional handle, susceptible to nucleophilic substitution, allowing for the introduction of diverse chemical moieties and the construction of complex molecular scaffolds.[2]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H302: Harmful if swallowed | |

| Precautionary Statements | P280, P305+P351+P338 | |

| Storage | Store in an inert atmosphere at room temperature or refrigerated (0-8°C) | [1] |

It is recommended to handle this compound in a well-ventilated fume hood using standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a pivotal chemical intermediate whose value is defined by its structural features. Its molecular weight of 185.61 g/mol and formula of C₈H₈ClNO₂ belie its significant potential in advanced chemical synthesis. For researchers in drug discovery, particularly those focused on targeted protein degradation, this compound represents a fundamental building block for creating next-generation therapeutics. A thorough understanding of its synthesis, characterization, and handling is the first step toward unlocking its full potential in the laboratory.

References

A Senior Application Scientist's Guide to the Synthesis of Methyl 6-chloro-4-methylpicolinate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of methyl 6-chloro-4-methylpicolinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The focus is on the direct conversion from its parent carboxylic acid, 6-chloro-4-methylpicolinic acid. This guide moves beyond simple procedural lists to explore the underlying chemical principles, justify experimental choices, and provide a comparative analysis of viable synthetic routes, ensuring a robust understanding for practical application.

Strategic Overview: The Esterification Challenge

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. In the context of 6-chloro-4-methylpicolinic acid, this esterification is a critical step for modifying the compound's reactivity, solubility, and suitability for subsequent coupling reactions. The primary challenge lies in selecting a method that is efficient, high-yielding, and compatible with the heterocyclic nature of the picolinate core.

This guide will dissect two primary and mechanistically distinct approaches: the classic Fischer-Speier Esterification under acidic conditions and the highly efficient, yet hazardous, methylation using diazomethane.

Method 1: Fischer-Speier Esterification

This method represents the quintessential acid-catalyzed esterification, relying on the reaction of the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst.[1][2][3]

Mechanistic Rationale

The Fischer esterification is a reversible process governed by Le Châtelier's principle.[3] To drive the reaction toward the formation of the ester, an excess of one reactant (typically the alcohol, which can also serve as the solvent) is used, or water is removed as it is formed.[2][4] The mechanism proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by methanol.[1][2][3]

Experimental Protocol

Table 1: Reagents for Fischer Esterification

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 6-chloro-4-methylpicolinic acid | C₇H₆ClNO₂ | 171.58 | 5.00 g | 29.1 | Starting Material |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 100 mL | - | Reagent & Solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2 mL | ~37 | Catalyst |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Neutralizing Agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-4-methylpicolinic acid (5.00 g).

-

Reagent Addition: Add anhydrous methanol (100 mL) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (2 mL).

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling & Neutralization: After completion, cool the mixture to room temperature. Slowly pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will cause foaming.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine). Dry the organic phase over anhydrous sodium sulfate.[4]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Field Insights

-

Causality: The use of excess methanol is crucial as it serves as both the nucleophile and the solvent, pushing the equilibrium towards the product side.[5] Sulfuric acid is an excellent catalyst as it is a strong acid and a dehydrating agent.

-

Trustworthiness: This protocol is robust and highly reproducible, especially for gram-scale synthesis. The acid-base workup effectively removes the starting material and catalyst, simplifying purification. However, the high temperatures and long reaction times may not be suitable for substrates with sensitive functional groups.

Method 2: Esterification via Diazomethane (CH₂N₂) Alkylation

This method offers a mild, rapid, and often quantitative conversion of carboxylic acids to their methyl esters.[6] It operates under fundamentally different principles than the acid-catalyzed route.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. First, the acidic proton of the carboxylic acid protonates diazomethane, a weak base, to form a carboxylate anion and a highly unstable methyldiazonium cation.[6][7] The methyldiazonium cation contains an excellent leaving group, dinitrogen (N₂).[7] In the second step, the nucleophilic carboxylate anion attacks the methyl group of the cation in an Sₙ2 fashion, releasing nitrogen gas and forming the methyl ester.[8][9]

Experimental Protocol & Critical Safety

WARNING: Diazomethane is extremely toxic, carcinogenic, and potentially explosive.[6][10][11] It should only be handled by experienced personnel in a well-ventilated chemical fume hood, behind a blast shield, using specialized, flame-polished glassware without ground-glass joints.[10][11][12]

Table 2: Reagents for Diazomethane Esterification

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Role |

| 6-chloro-4-methylpicolinic acid | C₇H₆ClNO₂ | 171.58 | 1.00 g | Starting Material |

| Diazomethane Solution in Ether | CH₂N₂ | 42.04 | Added until yellow color persists | Reagent |

| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | ~50 mL | Solvent |

| Acetic Acid | CH₃COOH | 60.05 | A few drops | Quenching Agent |

Step-by-Step Methodology:

-

Preparation: Dissolve 6-chloro-4-methylpicolinic acid (1.00 g) in anhydrous diethyl ether (50 mL) in an Erlenmeyer flask (no ground-glass joints) equipped with a magnetic stir bar.

-

Reaction: Cool the solution in an ice bath. Add a freshly prepared ethereal solution of diazomethane dropwise with stirring. Continue addition until a faint yellow color persists in the reaction mixture, indicating a slight excess of diazomethane, and nitrogen gas evolution ceases.[6]

-

Quenching: Allow the reaction to stir for an additional 5-10 minutes. Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.[11]

-

Work-up: The work-up is exceptionally simple. The reaction mixture can be concentrated directly under reduced pressure (in the fume hood) to yield the methyl ester, which is often of sufficient purity for subsequent steps.[6] If necessary, a quick filtration through a plug of silica gel can be performed.

Field Insights & Safety Imperatives

-

Causality: The reaction's high efficiency stems from the formation of an excellent leaving group (N₂) and the irreversible nature of its evolution from the system.[9] The mild, non-acidic, and non-basic conditions make it ideal for sensitive substrates.

-

Trustworthiness & Safety: While the reaction itself is reliable and high-yielding, its trustworthiness is entirely dependent on strict adherence to safety protocols.[10][11][13] Diazomethane can explode from contact with sharp surfaces (scratched glass), heat, or strong light.[10][12] Always use a blast shield. Personnel must be trained in its generation (e.g., from Diazald®) and handling. Due to these hazards, this method is typically reserved for small-scale syntheses where other methods have failed.[6][9]

Comparative Analysis: Selecting the Optimal Path

The choice between Fischer esterification and diazomethane methylation is a classic risk-reward decision in process chemistry.

Table 3: Comparison of Synthesis Methods

| Feature | Fischer-Speier Esterification | Diazomethane Alkylation |

| Yield | Good to Very Good (70-95%) | Excellent to Quantitative (>95%)[7] |

| Reaction Conditions | Harsh (Strong Acid, High Temp) | Very Mild (0°C to Room Temp)[6] |

| Reaction Time | Long (6-24 hours) | Very Fast (Minutes to <1 hour) |

| Substrate Scope | Limited by acid-sensitive groups | Very broad; highly tolerant of functional groups[14] |

| Safety & Handling | Standard laboratory hazards | Extreme Hazard: Toxic, Carcinogenic, Explosive[10][11] |

| Scalability | Highly scalable, suitable for industrial production | Not scalable; restricted to small, lab-scale use[9] |

| Work-up | Multi-step: Neutralization, Extraction, Drying | Simple: Quench and evaporate solvent[6] |

Conclusion and Recommendation

For the synthesis of This compound , both methods are chemically viable.

-

The Fischer-Speier Esterification is the recommended method for routine, large-scale, or process-oriented synthesis. Its operational simplicity, low cost of reagents, and inherent safety make it the superior choice for most applications, provided the required reaction time and conditions are acceptable.

-

Diazomethane methylation should be considered a specialized tool. It is the method of choice only when the starting material is extremely precious, available in very small quantities, or contains functional groups that would not survive the harsh conditions of the Fischer esterification. The significant safety risks associated with diazomethane cannot be overstated and must be the primary consideration.

This guide provides the foundational knowledge for researchers to make an informed decision based on the specific constraints and goals of their project, balancing the demands of chemical efficiency with the paramount importance of laboratory safety.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. - Division of Research Safety | Illinois [drs.illinois.edu]

- 12. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

- 13. research.uga.edu [research.uga.edu]

- 14. pubs.acs.org [pubs.acs.org]

Synthesis of 6-chloro-4-methylpicolinic acid precursor

An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-Methylpicolinic Acid

Abstract

6-Chloro-4-methylpicolinic acid is a pivotal heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its structural framework, featuring a chlorinated pyridine ring with strategically placed methyl and carboxylic acid groups, offers a versatile scaffold for creating complex molecular architectures with significant biological activity.[1] The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the pyridine ring, while the methyl group influences lipophilicity and steric interactions, both of which can critically impact a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the primary synthetic strategies for 6-chloro-4-methylpicolinic acid, grounded in mechanistic principles and supported by detailed experimental protocols. We will explore the causality behind strategic choices in precursor selection and reaction conditions, offering researchers and drug development professionals the foundational knowledge required for efficient and scalable synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 6-chloro-4-methylpicolinic acid (Target Molecule 1 ) can be approached from several distinct retrosynthetic pathways. The choice of strategy is dictated by factors such as starting material availability, cost, scalability, and the desired control over regioselectivity. The primary disconnections involve the formation of the C-C bond for the carboxyl group or the introduction of the chlorine atom onto a pre-functionalized pyridine ring.

Caption: Retrosynthetic analysis of 6-chloro-4-methylpicolinic acid.

This analysis reveals three core strategies:

-

Carboxylation of a Halopyridine (Precursor A) : This "bottom-up" approach involves installing the carboxylic acid group onto a 6-chloro-4-methylpyridine scaffold. It is often the most reliable method for controlling regiochemistry.

-

Chlorination of a Picolinic Acid (Precursor B) : A seemingly direct route, this strategy involves the late-stage chlorination of 4-methylpicolinic acid. However, it presents significant challenges in controlling the position of chlorination on the electron-deficient pyridine ring.

-

Oxidation from a Dimethyl Precursor (Analogous to Precursor C) : This method involves the selective oxidation of a methyl group at the C2 position of a suitable chloro-methyl-pyridine starting material.[1][2]

Core Synthetic Strategies: Mechanisms and Rationale

Strategy A: Carboxylation of 6-Chloro-4-methylpyridine

This is arguably the most robust and widely applicable strategy. The key is the formation of an organometallic intermediate from 6-chloro-4-methylpyridine, which is then quenched with an electrophilic carbon source like carbon dioxide.

Mechanism and Rationale: The process begins with a halogen-metal exchange or the formation of a Grignard reagent at the 2-position of a suitable precursor, such as 2-bromo-6-chloro-4-methylpyridine. The resulting nucleophilic carbon is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to protonate the carboxylate salt, yielding the final product. An analogous, well-documented procedure involves the synthesis of 4-methylpicolinic acid from 2-bromo-4-methylpyridine via a Grignard reaction, which serves as an excellent template for this approach.[3]

Advantages:

-

High Regioselectivity: The position of the carboxylic acid is precisely controlled by the initial position of the halogen used for metalation.

-

Convergent Synthesis: Allows for the late-stage introduction of the carboxylic acid functionality.

Challenges:

-

Precursor Availability: Synthesis of the required 2-bromo-6-chloro-4-methylpyridine precursor may add steps.

-

Reaction Conditions: Grignard and lithiation reactions require strictly anhydrous conditions and an inert atmosphere to prevent quenching of the organometallic intermediate.[3]

Caption: Workflow for the carboxylation strategy.

Strategy B: Oxidation of 2-Chloro-4,6-dimethylpyridine

This strategy leverages the differential reactivity of the methyl groups on the pyridine ring. The methyl group at the C2 (or C6) position is more activated towards oxidation than the one at C4.

Mechanism and Rationale: The synthesis starts with 2-chloro-4,6-dimethylpyridine.[1] The methyl group at the 6-position is selectively oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium.[2] The electron-withdrawing effect of the adjacent nitrogen atom and the chloro-substituent makes the C6-methyl group more susceptible to oxidation compared to the C4-methyl group.

Advantages:

-

Potentially Fewer Steps: If the starting material is readily available, this can be a very direct route.

-

Scalability: Oxidation reactions are often amenable to large-scale industrial production.[1]

Challenges:

-

Over-oxidation: Harsh conditions can lead to the oxidation of both methyl groups or degradation of the pyridine ring.

-

Purification: Separating the desired product from unreacted starting material and potential by-products can be challenging.

Recommended Experimental Protocol: Carboxylation via Grignard Reagent

This protocol is adapted from established methodologies for pyridine carboxylation and represents a reliable and controllable route.[3]

Materials and Reagents:

-

2-Bromo-6-chloro-4-methylpyridine

-

Magnesium turnings (activated)

-

Iodine (crystal for activation)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid carbon dioxide)

-

Hydrochloric Acid (HCl), 6 M aqueous solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Part 1: Grignard Reagent Formation

-

Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Flame-dry all glassware under vacuum and cool under a positive pressure of dry argon or nitrogen.

-

Initiation: Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[3]

-

Reaction: Add anhydrous THF to cover the magnesium. Prepare a solution of 2-bromo-6-chloro-4-methylpyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Addition: Add a small portion (approx. 10%) of the bromopyridine solution to the magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and a slight exotherm. If it does not start, gentle warming with a heat gun may be required.

-

Completion: Once initiated, add the remaining bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Carboxylation and Work-up

-

Carboxylation: Crush a generous excess of dry ice in a separate, dry flask. Slowly transfer the prepared Grignard reagent solution via cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

Quenching: Slowly add 6 M HCl to the reaction mixture to quench any remaining Grignard reagent and to protonate the carboxylate. Adjust the pH to approximately 2-3 to ensure the carboxylic acid is fully protonated and precipitates.

-

Extraction: Extract the acidic aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Isolation: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution. This step transfers the acidic product into the aqueous phase as its sodium salt, leaving non-acidic impurities in the organic layer.

-

Precipitation: Separate the aqueous bicarbonate layer and carefully re-acidify it with 6 M HCl to a pH of 2-3. The target compound, 6-chloro-4-methylpicolinic acid, will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an ethanol/water or ethyl acetate/hexanes solvent system.[3]

Purification and Characterization

Rigorous purification and characterization are essential to validate the synthesis of 6-chloro-4-methylpicolinic acid.

| Parameter | Method | Expected Outcome |

| Purification | Recrystallization | Formation of off-white to yellow crystals.[1] |

| Identity | ¹H NMR | Signals corresponding to the pyridine ring protons and the methyl group protons with appropriate chemical shifts and coupling constants. |

| Identity | LC-MS | A parent ion peak corresponding to the molecular weight of the product (171.58 g/mol ) [M+H]⁺ or [M-H]⁻.[1] |

| Purity | HPLC | A single major peak, indicating >95% purity. |

| Structure | IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), O-H (carboxylic acid), and C-Cl bonds. |

Safety and Handling

The described synthetic protocols involve hazardous materials that require strict adherence to safety procedures.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic HCl and SO₂ gas.[4] All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Organometallic Reagents (Grignard, n-BuLi): Pyrophoric and react violently with water and protic solvents. Must be handled under a strictly inert atmosphere (argon or nitrogen).[3]

-

Strong Acids and Bases: Corrosive and can cause severe burns. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of 6-chloro-4-methylpicolinic acid is most reliably achieved through a carboxylation strategy involving an organometallic intermediate derived from a pre-chlorinated pyridine precursor. This method offers superior regiochemical control compared to direct chlorination or oxidation pathways. While requiring careful management of anhydrous and inert conditions, the protocol is robust and adaptable. The insights and detailed procedures provided in this guide equip researchers with the necessary tools to confidently synthesize this valuable chemical intermediate for applications in medicinal chemistry and beyond.

References

- 1. 6-Chloro-4-methylpyridine-2-carboxylic acid | 324028-95-7 | Benchchem [benchchem.com]

- 2. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Reactivity and Stability of Methyl 6-chloro-4-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-4-methylpicolinate is a substituted halopyridine that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its chemical structure, featuring a chlorinated pyridine ring and a methyl ester group, provides a unique combination of reactivity and stability that is crucial for its application in constructing more complex molecules.[1][2] This guide offers a comprehensive analysis of the reactivity and stability of this compound, providing insights into its chemical behavior and practical guidance for its handling and use in a research and development setting.

Chemical and Physical Properties

A clear understanding of the fundamental physical and chemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C8H8ClNO2 | [3] |

| Molecular Weight | 185.61 g/mol | |

| CAS Number | 1186605-87-7 | [3] |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | Room temperature, under an inert atmosphere | |

| Synonyms | Methyl 6-chloro-4-methyl-2-pyridinecarboxylate, Methyl 6-chloro-4-methylpyridine-2-carboxylate | [3] |

Reactivity Profile

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing chloro substituent, and the susceptibility of the ester group to hydrolysis.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.[2] This is a key reaction for the functionalization of the pyridine core. The electron-deficient nature of the pyridine ring facilitates this reaction, which often proceeds under relatively mild conditions.[4]

Common nucleophiles used in SNAr reactions with chloropyridines include:

-

Amines

-

Hydroxide ions

-

Alkoxides

-

Thiolates

The reaction with amines is a particularly common strategy to introduce nitrogen-containing substituents, which are prevalent in many biologically active molecules.[5] Heating is often employed to increase the rate of these reactions.[5]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize an N-substituted 6-amino-4-methylpicolinate derivative.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., morpholine)

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium carbonate)

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent.

-

Add the amine (typically 1.1 to 1.5 equivalents) and the base (1.5 to 2.0 equivalents) to the solution.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up to remove the solvent and excess reagents. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired N-substituted 6-amino-4-methylpicolinate.

Causality: The base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. The choice of solvent is important to ensure the solubility of the reactants and to facilitate the reaction at an appropriate temperature.

Hydrolysis of the Ester Group

The methyl ester group of this compound can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, 6-chloro-4-methylpicolinic acid.[2]

-

Base-catalyzed hydrolysis (saponification): This is typically achieved using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often with a co-solvent like methanol or ethanol to improve solubility.

-

Acid-catalyzed hydrolysis: This reaction is generally slower than base-catalyzed hydrolysis and is performed by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium.

The rate of hydrolysis can be influenced by the presence of metal ions, which can catalyze the reaction.[6][7][8]

Experimental Protocol: Base-Catalyzed Hydrolysis

Objective: To synthesize 6-chloro-4-methylpicolinic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve this compound in a mixture of alcohol and water.

-

Add a solution of NaOH or KOH (typically 1.1 to 1.5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Remove the alcohol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with HCl. This will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of the methoxide ion, followed by protonation, yields the carboxylic acid. Acidification is necessary to protonate the carboxylate salt and precipitate the less soluble carboxylic acid.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling.

Storage and Handling

Proper storage and handling are essential to maintain the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] It is recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation from moisture and atmospheric components.

-

Handling: When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[9] Handling should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin and eyes.[11]

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis of the ester group and potential reactions involving the chloro substituent.

-

Hydrolysis: As discussed, exposure to moisture, especially under acidic or basic conditions, can lead to the formation of 6-chloro-4-methylpicolinic acid.

Visualizing Reactivity and Workflows

Diagrams can be powerful tools for understanding the chemical transformations and experimental processes involving this compound.

Caption: Workflow for Nucleophilic Aromatic Substitution.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 6-Chloropicolinate|6636-55-1|RUO [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. benchchem.com [benchchem.com]

- 11. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and history of substituted picolinates

An In-depth Technical Guide on the Discovery and History of Substituted Picolinates

Abstract

Substituted picolinates represent a cornerstone in the development of modern synthetic herbicides. This technical guide provides a comprehensive overview of the discovery and historical evolution of this important class of plant growth regulators. From the pioneering introduction of picloram in the 1960s to the latest generation of arylpicolinates, this document traces the structure-activity relationship studies, mechanistic insights, and technological advancements that have shaped the field. We will explore the journey of these auxin mimics, detailing their chemical synthesis, mode of action at the molecular level, and their ever-improving efficacy and environmental profiles. This guide is intended for researchers, scientists, and professionals in the agrochemical and drug development industries, offering a deep dive into the science that has made substituted picolinates a mainstay in global agriculture.

Introduction: The Rise of Synthetic Auxin Herbicides

The selective control of weeds has been a fundamental challenge in agriculture since its inception. The mid-20th century marked a revolutionary period with the advent of synthetic organic herbicides. Among the first to be developed were the auxinic herbicides, discovered independently by British and American scientists in the 1940s.[1][2] These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and persistence lead to unregulated growth and ultimately, the death of susceptible plants.[3]

Picolinic Acid: A Pivotal Scaffold for Herbicide Development

Picolinic acid, a derivative of pyridine with a carboxylic acid substituent at the 2-position, emerged as a particularly fruitful scaffold for the development of potent herbicides.[4][5][6] Its derivatives have given rise to a multi-generational family of herbicides that have been instrumental in managing broadleaf weeds in a variety of cropping systems and non-cropland areas.[7][8] The journey of substituted picolinates is a compelling narrative of chemical innovation, driven by the dual goals of enhancing herbicidal efficacy while improving crop safety and environmental sustainability.

The First Generation: Discovery and Impact of Picloram

The story of substituted picolinates as herbicides begins in the early 1960s with the discovery of picloram by The Dow Chemical Company.[9] Introduced to the market in 1963, picloram, chemically known as 4-amino-3,5,6-trichloropicolinic acid, was a systemic herbicide that demonstrated remarkable efficacy in controlling woody plants and a wide array of broadleaf weeds.[9][10][11]

Synthesis and Chemical Properties

Picloram is a chlorinated derivative of picolinic acid and is recognized for its persistence in soil, a characteristic that provides long-lasting weed control but also necessitates careful management to prevent carryover injury to sensitive crops.[10][11] It is a white crystalline solid with a chlorine-like odor and is soluble in water.[11]

Mechanism of Action: A Potent Auxin Mimic

Like other auxinic herbicides, picloram mimics the natural plant hormone IAA.[2] It is absorbed by the foliage, stems, or roots and translocated throughout the plant, accumulating in the meristematic tissues.[11][12] At the cellular level, it binds to auxin receptors, leading to a cascade of events that disrupt normal plant growth processes.[3] This results in characteristic symptoms of uncontrolled growth, such as epinasty (twisting of stems and leaves), followed by senescence and plant death.[13]

Second Generation Advancements: Clopyralid and Aminopyralid

Building on the success of picloram, researchers continued to explore the picolinate scaffold, leading to the development of second-generation compounds with improved selectivity and lower use rates.

Clopyralid and Aminopyralid: Enhanced Efficacy and Selectivity

Clopyralid, commercialized in 1975, and aminopyralid, commercialized in 2006, are two key second-generation picolinate herbicides also developed by Dow AgroSciences.[5][8] These compounds offered enhanced control of key broadleaf weeds, particularly in cereal crops, pastures, and rangelands.[8][14] Aminopyralid, in particular, demonstrated significantly higher potency than its predecessors, allowing for much lower application rates.[5][15]

Both clopyralid and aminopyralid function as auxin mimics, similar to picloram, by binding to auxin receptors and disrupting plant development.[14][16] While structurally similar, aminopyralid's greater biological activity is thought to be due to its chemical structure allowing for more potent interaction at the target site, even though its absorption and translocation may be lower than clopyralid in some species.[15][16]

Comparative Data of Early Picolinate Herbicides

| Herbicide | Year of Commercialization | Typical Application Rate (g/ha) | Key Weeds Controlled |

| Picloram | 1963 | 125 - 1120 | Woody plants, broadleaf weeds |

| Clopyralid | 1975 | 105 - 500 | Thistles, knapweeds, and other broadleaf weeds |

| Aminopyralid | 2006 | 5 - 120 | Broadleaf weeds in pastures and rangelands |

Data sourced from multiple references.[5][17]

The Modern Era: Arylpicolinates and the Quest for Sustainability

The 21st century has seen a significant leap forward in picolinate chemistry with the discovery of the 6-aryl-picolinates, a new structural class of auxin herbicides.[1][18] This innovation was spearheaded by Dow AgroSciences (now Corteva Agriscience) and has led to the development of highly effective, low-dose herbicides with favorable environmental profiles.[19][20]

Discovery of Arylex™ active and Rinskor™ active

Intensive structure-activity relationship (SAR) studies on the pyridine-carboxylate backbone led to the discovery of Arylex™ active (halauxifen-methyl) in 2005 and Rinskor™ active (florpyrauxifen-benzyl) in 2010.[7] These 6-aryl-picolinates demonstrated exceptional herbicidal activity against a broad spectrum of weeds, including many that had developed resistance to other herbicide modes of action.[1][18] A key feature of these compounds is their very low use rates, often as little as 2.5 to 30 grams of active ingredient per hectare.[1][19]

Bexoveld™: The Third Generation of Arylpicolinates

More recently, Corteva Agriscience announced the development of Bexoveld™, a third-generation 6-arylpicolinate herbicide.[21] This new molecule builds on the knowledge gained from Arylex™ and Rinskor™ actives and is designed to provide enhanced control of key broadleaf weeds in cereal crops, including resistant species like Kochia.[21]

Unique Receptor-Binding and Resistance Management

Research has shown that the arylpicolinates interact with auxin receptors in a unique manner compared to other auxin herbicides.[21][22] They exhibit a different binding pattern, prioritizing a different target site with high affinity.[22][23] This unique mode of action makes them valuable tools for managing weed resistance.[19][21]

Mechanistic Insights: The Molecular Basis of Picolinate Herbicidal Action

The herbicidal activity of substituted picolinates is a direct result of their interaction with the plant's auxin signaling pathway.

The Auxin Signaling Pathway

In the absence of high auxin concentrations, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[3] When auxin is present, it acts as a "molecular glue," binding to the TIR1/AFB family of F-box proteins and promoting the interaction between TIR1/AFB and the Aux/IAA repressors.[3] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The removal of these repressors allows ARFs to activate the transcription of genes involved in various growth processes.[3]

Picolinates and the TIR1/AFB Receptor Complex

Substituted picolinates, as synthetic auxins, bind to the TIR1/AFB receptors in a similar manner to IAA, initiating the degradation of Aux/IAA repressors.[3][13] However, their greater stability in the plant leads to a sustained and overwhelming activation of the auxin response, causing uncontrolled cell elongation and division, which ultimately leads to the death of the plant.[3] Interestingly, studies suggest that some picolinate herbicides may preferentially bind to specific members of the TIR1/AFB family, such as AFB5, which could contribute to their unique herbicidal properties.[4][5]

Visualizing the Auxin Herbicide Signaling Pathway

Caption: Molecular mechanism of action for picolinate herbicides.

Experimental Protocols for Picolinate Herbicide Discovery and Evaluation

The discovery and development of new picolinate herbicides involve a rigorous pipeline of synthesis, screening, and evaluation.

General Synthesis of Substituted Picolinates

The synthesis of substituted picolinates can be achieved through various organic chemistry routes. A common approach involves the modification of the pyridine ring of a picolinic acid precursor. For example, 6-aryl-picolinates can be synthesized via cross-coupling reactions, such as the Suzuki coupling, between a halogenated picolinate and an arylboronic acid.

Illustrative Protocol for Suzuki Coupling:

-

To a reaction vessel, add the halogenated picolinate (1 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted picolinate.

In Vitro Assessment of Herbicidal Activity: Root Growth Inhibition Assay

A common and effective method for the primary screening of new herbicidal compounds is the Arabidopsis thaliana root growth inhibition assay.

Step-by-Step Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare agar plates containing a suitable growth medium (e.g., Murashige and Skoog medium) supplemented with a range of concentrations of the test compound. Include a solvent control plate.

-

Sterilize Arabidopsis thaliana seeds by treating them with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse several times with sterile water.

-

Place the sterilized seeds on the prepared agar plates.

-

Cold-stratify the seeds by incubating the plates at 4 °C in the dark for 2-3 days to synchronize germination.

-

Transfer the plates to a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22 °C).

-

After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings on each plate.

-

Calculate the percent inhibition of root growth for each concentration relative to the solvent control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of root growth).[4]

Greenhouse Trials Workflow

Caption: Workflow for greenhouse trials of picolinate herbicides.

Conclusion and Future Perspectives

The discovery and continuous evolution of substituted picolinates have had a profound and lasting impact on modern agriculture. From the broad-spectrum control offered by picloram to the precision and sustainability of the latest arylpicolinates, this class of herbicides has provided farmers with essential tools for effective weed management. The journey of picolinates exemplifies a commitment to scientific innovation, with each new generation offering improved efficacy, a wider spectrum of control, and a more favorable environmental and toxicological profile.

Future research in this area will likely focus on the discovery of novel picolinate structures with even greater potency and selectivity, the development of innovative formulations to optimize delivery and reduce environmental impact, and the integration of these herbicides into sophisticated weed management programs that combat resistance and promote sustainable agricultural practices. The legacy of substituted picolinates is a testament to the power of chemistry to address critical challenges in global food production.

References

- 1. Advancing a successful herbicide legacy [corteva.com]

- 2. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Picolinic acid - Wikipedia [en.wikipedia.org]

- 7. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. fao.org [fao.org]

- 10. A Picolinic Acid Derivative: A Plant Growth Regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Picloram - Wikipedia [en.wikipedia.org]

- 12. howplantswork.wordpress.com [howplantswork.wordpress.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Analysis of clopyralid and aminopyralid at NIBIO - Nibio [nibio.no]

- 15. cms9files.revize.com [cms9files.revize.com]

- 16. researchgate.net [researchgate.net]

- 17. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]

- 18. sbcpd.org [sbcpd.org]

- 19. Corteva | Rinskor⢠active product carbon footprint [reports.corteva.com]

- 20. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]

- 21. seed.ab.ca [seed.ab.ca]

- 22. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]

- 23. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration - School of Life Sciences - Latest News and Events [warwick.ac.uk]

A Senior Application Scientist's Guide to Methyl 6-chloro-4-methylpicolinate: A Versatile Heterocyclic Building Block for Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of novel molecular entities with therapeutic potential. Methyl 6-chloro-4-methylpicolinate has emerged as a particularly valuable scaffold, offering a trifecta of reactive sites that enable diverse and complex molecular architectures. This technical guide provides an in-depth analysis of this compound from the perspective of a seasoned application scientist. We will explore its synthesis, physicochemical properties, and, most critically, its strategic application in pivotal, modern synthetic transformations, including palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery, present in numerous blockbuster drugs. Its nitrogen atom can act as a hydrogen bond acceptor, improve aqueous solubility, and serve as a key point for molecular recognition. The strategic functionalization of the pyridine ring with orthogonal reactive handles dramatically enhances its utility, allowing for controlled, stepwise elaboration into complex target molecules.

This compound (CAS No. 1186605-87-7) is a prime example of such a highly valuable building block.[1][2][3] Its structure is characterized by three key features, each offering a distinct synthetic opportunity:

-

A 6-Chloro Substituent: This serves as an excellent leaving group for nucleophilic aromatic substitution and, more significantly, as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

-

A 2-Methyl Ester Group: This functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing a vector for amide bond formation—a cornerstone of medicinal chemistry—or other derivatizations.

-

A 4-Methyl Group: Often referred to as a "magic methyl," this small lipophilic group can profoundly influence a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) properties by improving metabolic stability, enhancing binding affinity through hydrophobic interactions, or inducing a favorable binding conformation.[4]

This guide will dissect the practical applications of this building block, providing not just theoretical knowledge but actionable, field-proven protocols and insights.

Physicochemical & Spectroscopic Profile

Accurate identification and characterization are the foundation of sound chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1186605-87-7 | [1][3][5] |

| Molecular Formula | C₈H₈ClNO₂ | [2][5][6] |

| Molecular Weight | 185.61 g/mol | [2][3][6] |

| Appearance | Solid (typically off-white to beige) | [3][7] |

| Synonyms | Methyl 6-chloro-4-methyl-2-pyridinecarboxylate | [3][5] |

| Purity | Typically ≥98% | [3][6][8] |

| Storage | Inert atmosphere, room temperature | [2][3] |

Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) would confirm the structure, with characteristic signals for the aromatic protons, the methyl group, and the methyl ester, alongside a mass spectrum corresponding to the molecular weight.

Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and scale-up strategies. A common route involves the esterification of the parent carboxylic acid.

Protocol 1: Synthesis of this compound

This protocol is based on well-established procedures for the esterification of picolinic acids.[9][10]

Step 1: Preparation of 6-Chloro-4-methylpicolinoyl Chloride

-

To a suspension of 6-chloro-4-methylpyridine-2-carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

-

Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) or oxalyl chloride ((COCl)₂, 1.2 eq) dropwise at 0 °C.

-

Scientist's Insight: Oxalyl chloride is often preferred for cleaner reactions as the byproducts (CO₂, CO, HCl) are all gaseous. Thionyl chloride is a more economical choice for large-scale synthesis. The DMF catalyst is essential for the formation of the Vilsmeier reagent, which is the active acylating species.

-

-

Allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C) for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

Step 2: Esterification

-

Dissolve the crude 6-chloro-4-methylpicolinoyl chloride in anhydrous methanol (MeOH, excess) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7-8).

-

Extract the product with an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Reactivity & Strategic Applications in Synthesis

The true power of this building block lies in its capacity for selective, high-yield transformations at the C6 position. Palladium-catalyzed cross-coupling reactions are the workhorse of modern synthesis, and the chloro-pyridine moiety is an ideal substrate.

Caption: Key reactive and modulatory sites on the core scaffold.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an unparalleled method for creating carbon-carbon bonds, particularly for generating biaryl structures common in kinase inhibitors and other drug classes. The reaction couples the 6-chloro position with a boronic acid or ester.[11][12]

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol is adapted from established methods for coupling chloro-pyridines.[13]

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos or XPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

-

Scientist's Insight: The choice of ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos) are superior for activating the C-Cl bond of an electron-deficient pyridine ring, leading to higher yields and preventing catalyst decomposition.

-

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degas the resulting mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify via flash chromatography to yield the 6-aryl substituted product.

| Component | Example Reagent | Typical Loading | Purpose |

| Aryl Halide | This compound | 1.0 eq | Substrate |

| Coupling Partner | Phenylboronic Acid | 1.2 eq | Source of new C-group |

| Pd Pre-catalyst | Pd(OAc)₂ | 2 mol% | Forms active Pd(0) |

| Ligand | SPhos | 4 mol% | Stabilizes & activates catalyst |

| Base | K₃PO₄ | 2.0 eq | Facilitates transmetalation |

| Solvent | Dioxane/H₂O (4:1) | - | Reaction Medium |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C(aryl)-N bonds, a linkage ubiquitous in pharmaceuticals.[14][15][16] This reaction allows for the direct coupling of primary or secondary amines at the 6-position of the picolinate core.

Caption: Generalized workflow for Buchwald-Hartwig amination.

Protocol 3: Representative Buchwald-Hartwig Amination

This protocol is based on modern catalyst systems effective for heteroaryl chlorides.[17]

-

In a glovebox or under a strong flow of argon, charge a dry reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos or BrettPhos, 2-5 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or LiHMDS, 1.5-2.0 eq).

-

Scientist's Insight: This reaction is highly sensitive to air and moisture. The use of a strong, non-nucleophilic base like NaOtBu is crucial. For sensitive substrates, LiHMDS can be a milder and more effective alternative. Pre-catalysts that rapidly form the active monoligated Pd(0) species are often preferred.[17]

-

-

Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).

-

Add anhydrous, degassed solvent (e.g., toluene or THF).

-

Seal the vessel and heat to 80-110 °C for 2-24 hours, monitoring by LC-MS.

-

After cooling, quench the reaction by carefully adding water or a saturated NH₄Cl solution.

-

Extract with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify by flash chromatography.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its pre-installed, orthogonally reactive functional groups allow for rapid library synthesis and late-stage functionalization, enabling chemists to efficiently explore structure-activity relationships. The C6-chloro handle provides reliable entry into modern cross-coupling chemistry, the C2-ester allows for facile amide coupling, and the C4-methyl group offers a subtle but powerful lever for optimizing drug-like properties. By mastering the application of this versatile building block, research organizations can significantly enhance their ability to design and synthesize the next generation of therapeutic agents.

References

- 1. ivychem.com [ivychem.com]

- 2. 1186605-87-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1186605-87-7 [sigmaaldrich.com]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 1186605-87-7 | this compound - Moldb [moldb.com]

- 7. Methyl 4-chloro-6-methylpicolinate | CymitQuimica [cymitquimica.com]

- 8. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 9. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 10. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. research.rug.nl [research.rug.nl]

- 16. youtube.com [youtube.com]

- 17. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl 6-chloro-4-methylpicolinate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Practical Approach to Solubility

In the landscape of pharmaceutical research and synthetic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical characterization. Methyl 6-chloro-4-methylpicolinate, a substituted pyridine derivative, presents a unique solubility profile dictated by its specific molecular architecture. This guide moves beyond a simple listing of data, providing a foundational understanding of the principles governing its solubility and offering robust, field-proven methodologies for its empirical determination. As a Senior Application Scientist, my objective is not just to provide data, but to equip you with the causal logic behind the experimental choices, ensuring a trustworthy and reproducible approach to your work.

Molecular Structure and Solubility Predictions

The solubility of any compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[1][2] This principle is rooted in the polarity of the solute and the solvent and the intermolecular forces they can form.[3][4]

Analyzing this compound (CAS: 1186605-87-7):

-

Molecular Formula: C₈H₈ClNO₂

-

Molecular Weight: 185.61 g/mol [5]

-

Physical Form: Solid

Key Structural Features Influencing Polarity:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom introduces a dipole moment, making the ring more polar than a benzene ring.

-

Chloro Group (-Cl): An electronegative substituent that contributes to the molecule's overall polarity.

-

Methyl Group (-CH₃): A nonpolar, hydrophobic group.

-

Methyl Ester Group (-COOCH₃): This is a key feature. The carbonyl (C=O) and ether linkage (C-O-C) are polar and can act as hydrogen bond acceptors.

Overall Polarity Assessment: this compound is a moderately polar molecule. The presence of the polar ester group and the electronegative chlorine and nitrogen atoms is balanced by the nonpolar methyl group and the aromatic ring. This structure suggests that it will not be highly soluble in very nonpolar solvents (like hexanes) or highly polar, protic solvents (like water), but will likely exhibit optimal solubility in organic solvents of intermediate polarity. For a related isomer, methyl 4-chloropicolinate, qualitative solubility has been noted as "slight" in both chloroform and methanol[6], which aligns with this prediction.

Strategic Solvent Selection for Solubility Screening

A systematic approach to solubility determination involves testing a panel of solvents that span a range of polarities and hydrogen bonding capabilities. The following table outlines a recommended solvent selection for screening the solubility of this compound.

| Solvent Class | Example Solvent | Polarity Index (Relative) | Rationale for Inclusion |

| Nonpolar | n-Hexane | 0.1 | Establishes a baseline for solubility in aliphatic hydrocarbons. Low solubility is expected. |

| Toluene | 2.4 | Represents aromatic, nonpolar solvents. May show slightly better solubility than hexane due to potential π-π stacking interactions. | |

| Moderately Polar Aprotic | Dichloromethane (DCM) | 3.1 | A common solvent for organic synthesis; its polarity should be favorable. |

| Diethyl Ether | 2.8 | Less polar than DCM, useful for understanding the lower end of the optimal polarity range. | |

| Ethyl Acetate (EtOAc) | 4.4 | Contains an ester group, similar to the solute, which may enhance solubility. | |

| Acetone | 5.1 | A polar aprotic solvent capable of accepting hydrogen bonds. | |

| Acetonitrile (ACN) | 5.8 | A highly polar aprotic solvent common in chromatography. | |

| Polar Protic | Isopropanol (IPA) | 3.9 | A common alcohol solvent with both polar and nonpolar characteristics. |

| Ethanol (EtOH) | 4.3 | Similar to IPA, widely used in pharmaceutical processes. | |

| Methanol (MeOH) | 5.1 | The most polar of the common alcohol solvents. | |

| Other | Tetrahydrofuran (THF) | 4.0 | A cyclic ether with good solvating properties for moderately polar compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent, often used to dissolve sparingly soluble compounds for screening.[7] |

Experimental Protocols for Solubility Determination

Trustworthy solubility data relies on a self-validating system where equilibrium is ensured. The following protocols provide detailed methodologies for both qualitative and quantitative assessment.

Protocol for Qualitative Solubility Determination

This rapid screening method is designed to classify the compound's solubility at a fixed concentration, typically useful in early-stage development.

Methodology:

-

Preparation: Dispense 2 mg of this compound into a series of 1.5 mL microcentrifuge tubes or small test tubes.[8]

-

Solvent Addition: To each tube, add 1.0 mL of a selected test solvent. This creates a target concentration of 2 mg/mL.

-

Equilibration: Cap the tubes securely and vortex vigorously for 60 seconds.

-

Visual Inspection: Place the tubes in a rack and allow them to stand at a controlled room temperature (e.g., 25°C) for 15-30 minutes to allow any undissolved solid to settle.

-

Classification: Observe each tube against a contrasting background.

-

Soluble: A clear, particle-free solution.

-

Slightly Soluble: A mostly clear solution with a small amount of undissolved solid remaining.

-

Insoluble: The majority of the solid remains undissolved.[9]

-

The logical flow of this initial screening process can be visualized as follows:

References

- 1. teachy.ai [teachy.ai]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. 1186605-87-7 | this compound - Moldb [moldb.com]

- 6. chembk.com [chembk.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl 6-chloro-4-methylpicolinate in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Versatility of a Privileged Heterocyclic Scaffold